molecular formula C10H10N2O3S B8638273 3-(Pyridine-3-carbonyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 94222-17-0

3-(Pyridine-3-carbonyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B8638273
CAS No.: 94222-17-0
M. Wt: 238.27 g/mol
InChI Key: DQXSUFKMEGBCOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyridine-3-carbonyl)-1,3-thiazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C10H10N2O3S and its molecular weight is 238.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

94222-17-0

Molecular Formula

C10H10N2O3S

Molecular Weight

238.27 g/mol

IUPAC Name

3-(pyridine-3-carbonyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C10H10N2O3S/c13-9(7-2-1-3-11-4-7)12-6-16-5-8(12)10(14)15/h1-4,8H,5-6H2,(H,14,15)

InChI Key

DQXSUFKMEGBCOI-UHFFFAOYSA-N

Canonical SMILES

C1C(N(CS1)C(=O)C2=CN=CC=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Nicotinoyl chloride hydrochloride (534 g) is added over 1 hour at a temperature of between 30° and 52° C. to a solution of thiazolidine-4-carboxylic acid (400 g) and triethylamine (613 g) in chloroform (4,500 cc). The solution obtained is heated at a temperature of about 64° C. for 4 hours. After stirring at a temperature of about 20° C. for 16 hours, the crystals which have appeared are separated off by filtration, washed 3 times with chloroform (1,500 cc in total), then 3 times with diethyl ether (1,500 cc in total) and are dried under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature of about 20° C. in the presence of potassium hydroxide pellets. N-nicotinoylthiazolidine-4-carboxylic acid (403 g) is thus obtained in the form of white crystals melting at 190° C.
Name
Nicotinoyl chloride hydrochloride
Quantity
534 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
613 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.